molecular formula C7H11Br2NO B3055041 2-Bromoquinuclidin-3-one hydrobromide CAS No. 62835-44-3

2-Bromoquinuclidin-3-one hydrobromide

Cat. No.: B3055041
CAS No.: 62835-44-3
M. Wt: 284.98
InChI Key: RCONMMZRZIIWOR-UHFFFAOYSA-N
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Description

2-Bromoquinuclidin-3-one hydrobromide is a chemical compound with the molecular formula C7H11Br2NO It is a derivative of quinuclidinone, where a bromine atom is substituted at the second position of the quinuclidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromoquinuclidin-3-one hydrobromide can be synthesized through the bromination of quinuclidin-3-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical methods for bromine generation can also be employed to minimize waste and improve safety .

Chemical Reactions Analysis

Types of Reactions

2-Bromoquinuclidin-3-one hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form quinuclidinone derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can yield quinuclidin-3-one.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of azidoquinuclidinone or thiocyanatoquinuclidinone.

    Oxidation: Formation of quinuclidinone derivatives with various functional groups.

    Reduction: Formation of quinuclidin-3-one.

Scientific Research Applications

2-Bromoquinuclidin-3-one hydrobromide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromoquinuclidin-3-one hydrobromide involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom at the second position of the quinuclidinone ring makes it a reactive site for substitution and other reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidin-3-one: The parent compound without the bromine substitution.

    2-Chloroquinuclidin-3-one: A similar compound with a chlorine atom instead of bromine.

    2-Iodoquinuclidin-3-one: A similar compound with an iodine atom instead of bromine.

Uniqueness

2-Bromoquinuclidin-3-one hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom enhances its potential for various chemical transformations and applications in synthesis and medicinal chemistry .

Properties

IUPAC Name

2-bromo-1-azabicyclo[2.2.2]octan-3-one;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO.BrH/c8-7-6(10)5-1-3-9(7)4-2-5;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCONMMZRZIIWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718252
Record name 2-Bromo-1-azabicyclo[2.2.2]octan-3-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62835-44-3
Record name 2-Bromo-1-azabicyclo[2.2.2]octan-3-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromoquinuclidin-3-one hydrobromide
Reactant of Route 2
2-Bromoquinuclidin-3-one hydrobromide
Reactant of Route 3
2-Bromoquinuclidin-3-one hydrobromide
Reactant of Route 4
2-Bromoquinuclidin-3-one hydrobromide
Reactant of Route 5
2-Bromoquinuclidin-3-one hydrobromide
Reactant of Route 6
2-Bromoquinuclidin-3-one hydrobromide

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